N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of pyrazine, imidazole, and benzo[b]thiophene moieties within a single molecule provides a versatile scaffold for various biological activities.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been used in the development of various biologically active compounds .
Mode of Action
It’s known that thiophene derivatives can exhibit a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions. One common approach begins with the preparation of pyrazin-2-amine, which is then reacted with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst such as titanium tetrachloride (TiCl4) to form an intermediate compound . This intermediate is further reacted with 1H-imidazole and ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a pyrazine ring.
Imidazole derivatives: Compounds with antifungal and antimicrobial properties.
Thiophene derivatives: Known for their applications in medicinal chemistry and material science.
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of three different heterocyclic rings, which imparts a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(16-11-13-3-1-2-4-15(13)25-16)22-8-10-23-9-7-21-17(23)14-12-19-5-6-20-14/h1-7,9,11-12H,8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBRBPFNICBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.